3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
Description
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c1-26-12-6-7-16(18(10-12)27-2)24-9-8-17-13(11-23)20(25-28-17)19-14(21)4-3-5-15(19)22/h3-10,24H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGYINCQVTVXKJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-cancer agent. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that compounds with similar oxazole structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
Case Study: Anticancer Activity
A study conducted on related oxazole derivatives demonstrated significant anti-tumor activity in vitro. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. This suggests that 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile could be further explored for its therapeutic potential against malignancies.
Agrochemical Applications
Research has also indicated that compounds similar to this compound may possess insecticidal properties. The presence of the dichlorophenyl moiety is known to enhance the bioactivity against pests.
Case Study: Insecticidal Properties
In a comparative study of various oxazole derivatives as insecticides, several showed effective control over agricultural pests. The results indicated that modifications in the oxazole structure could lead to improved efficacy and selectivity towards target insects.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-2-(2,6-dichlorophenyl)acrylonitrile
- (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical
- 2,6-Dichlorodiphenylamine
Uniqueness
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile stands out due to its unique combination of dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a dichlorophenyl group and a dimethoxyphenyl amino group attached to an oxazole ring. This unique configuration is believed to contribute to its biological efficacy.
1. Antiviral Activity
Research indicates that compounds similar to This compound exhibit significant antiviral properties. A study highlighted the synthesis of various oxazole derivatives that demonstrated potent inhibition against dengue virus polymerase. The most effective compounds showed submicromolar activity against all four dengue virus serotypes in vitro .
2. Antimicrobial Activity
Compounds containing oxazole moieties have shown broad-spectrum antimicrobial activity. For instance, related oxazole derivatives have been reported to inhibit strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL . This suggests that the compound may possess similar antimicrobial properties.
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases.
Case Studies
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Viral Polymerases : The compound likely inhibits viral replication by targeting polymerases essential for viral RNA synthesis.
- Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity, leading to cell lysis.
- Cytokine Production : Modulation of signaling pathways involved in inflammation suggests a mechanism for its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions or condensation of precursors like nitriles and aldehydes. For example, highlights the use of controlled copolymerization techniques for structurally similar heterocycles, emphasizing the importance of monomer ratios, initiators (e.g., ammonium persulfate), and temperature control (60–80°C). To optimize yields, employ Design of Experiments (DoE) principles, as demonstrated in flow-chemistry setups for diazomethane synthesis . Key parameters include residence time, stoichiometry, and catalyst loading.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the E/Z isomerism of the ethenyl group?
- Methodological Answer : The E-configuration of the ethenyl group can be confirmed via -NMR coupling constants () and NOESY experiments to assess spatial proximity of substituents. For IR, the C=N stretch (~2220 cm) and aromatic C-Cl stretches (~750 cm) are critical. Mass spectrometry (HRMS) should verify the molecular ion peak ( calculated for : 409.04). Cross-validation with computational methods (e.g., DFT-based IR/NMR predictions) is advised to address contradictions .
Q. What crystallization strategies are effective for obtaining single-crystal X-ray structures of oxazole-carbonitrile derivatives?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (4°C) is recommended. notes that derivatives with chlorophenyl and methoxy groups often form π-stacking interactions, aiding crystallization. For recalcitrant compounds, use seeding or co-crystallization with compatible ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound, given its structural complexity?
- Methodological Answer : Prioritize functional group modifications (e.g., replacing Cl with F, varying methoxy positions) to assess bioactivity trends. demonstrates SAR workflows for oxazole analogs with anticancer activity, using in vitro assays (e.g., cytotoxicity against HeLa cells). Pair experimental data with molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases) .
Q. What computational approaches are suitable for predicting the photophysical properties of this compound, such as fluorescence or charge-transfer behavior?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculations using Gaussian 16 with CAM-B3LYP/6-311+G(d,p) basis sets can model electronic transitions. validates this approach for maleimide derivatives, correlating HOMO-LUMO gaps with experimental UV-Vis spectra. Solvent effects (e.g., PCM model for DMSO) must be included .
Q. How can contradictory results in reaction yields or bioactivity data be systematically analyzed?
- Methodological Answer : Apply statistical error analysis (e.g., Chauvenet’s criterion) to identify outliers, as outlined in . For bioactivity discrepancies, validate assay protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under standardized conditions. Multivariate analysis (PCA or PLS) can isolate variables affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
